

Theoretical Exploration of Methyl Cyanate's Molecular Architecture: A Technical Guide

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Compound of Interest

Compound Name: Methyl cyanate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure of **methyl cyanate** (CH_3OCN) based on theoretical studies. It summarizes key quantitative data, details the computational methodologies employed, and visualizes the workflow of theoretical characterization, offering a comprehensive resource for researchers in chemistry and drug development.

Molecular Geometry and Structure

Theoretical studies, particularly those employing high-level ab initio methods, have provided a detailed picture of the geometry of **methyl cyanate**. The molecule possesses a bent skeleton. [\[1\]](#)[\[2\]](#)[\[3\]](#)

Bond Lengths and Angles

The equilibrium geometry of **methyl cyanate** has been optimized using sophisticated computational methods. The calculated bond lengths and angles provide a precise model of its three-dimensional structure.

Parameter	CCSD(T)-F12/AVTZ-F12
Bond Lengths (Å)	
r(C-H)	1.087
r(C-O)	1.420
r(O-C)	1.162
Bond Angles (°)	
$\alpha(\text{H-C-H})$	109.55
$\alpha(\text{H-C-O})$	109.47

Table 1: Optimized geometrical parameters of **methyl cyanate** calculated at the CCSD(T)-F12/AVTZ-F12 level of theory.[\[4\]](#)

Spectroscopic and Electronic Properties

Theoretical calculations have also been instrumental in determining the spectroscopic constants and electronic properties of **methyl cyanate**, which are crucial for its detection and characterization.

Rotational Constants and Dipole Moment

The rotational constants are essential for identifying molecules in the gas phase, particularly in astrophysical studies. The dipole moment provides insight into the molecule's polarity and intermolecular interactions.

Parameter	Value
Rotational Constants (MHz)	
A_0	39089.80
B_0	5314.78
C_0	4816.35
Dipole Moment (Debye)	
μ	4.26

Table 2: Theoretically calculated ground state rotational constants (A_0 , B_0 , C_0) and dipole moment (μ) of **methyl cyanate**.[\[4\]](#)[\[5\]](#)

Computational and Experimental Methodologies

The theoretical data presented in this guide are the result of rigorous computational chemistry techniques. These theoretical findings are often validated by experimental spectroscopic methods.

Theoretical Protocols

Ab Initio Calculations: The primary method for determining the molecular structure and properties of **methyl cyanate** is the explicitly correlated coupled-cluster method with single, double, and perturbative triple excitations (CCSD(T)-F12).[\[1\]](#)[\[2\]](#)[\[3\]](#) This high-level quantum chemical method is known for its accuracy in predicting molecular geometries and spectroscopic constants.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- **Basis Set:** The augmented correlation-consistent polarized valence triple-zeta basis set (aug-cc-pVTZ or AVTZ-F12) is commonly used in conjunction with the CCSD(T)-F12 method to ensure a robust and accurate description of the electronic structure.[\[4\]](#)[\[5\]](#)
- **Vibrational Corrections:** Second-order perturbation theory (MP2) is often employed to calculate zero-point vibrational energies (ZPVE) and vibrational corrections to the rotational constants.[\[5\]](#) Anharmonic frequencies and rovibrational constants are also determined using this approach.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Torsional Analysis: For molecules with internal rotation, such as the methyl group in **methyl cyanate**, a variational procedure is used to explore the far-infrared region and determine the torsional energy levels and the barrier to internal rotation.[1][2] For **methyl cyanate**, the torsional energy barrier (V_3) has been calculated to be 364.84 cm^{-1} . [5]

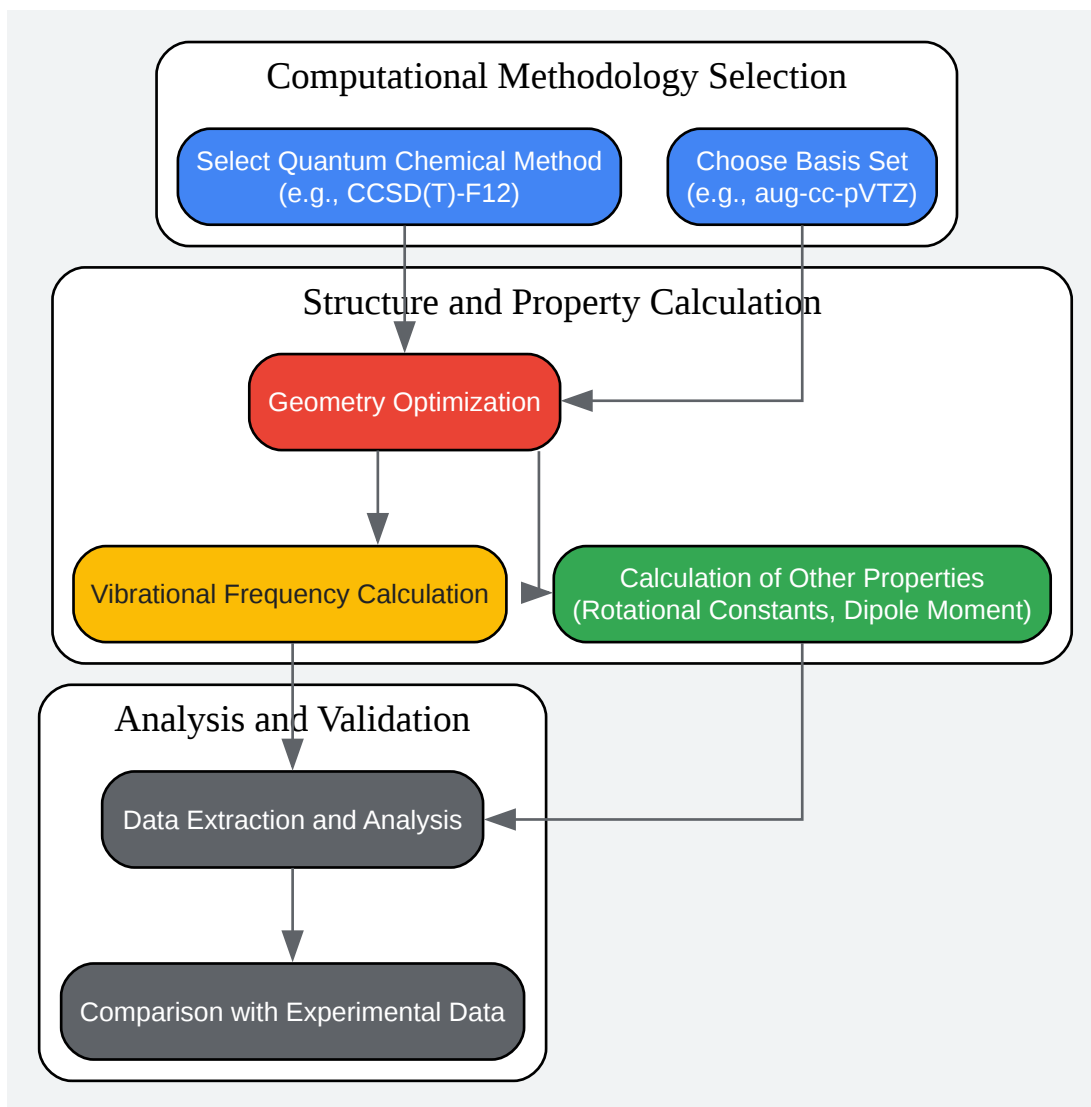
Experimental Validation

Theoretical predictions are corroborated by experimental data, primarily from spectroscopic techniques.

- Microwave Spectroscopy: The rotational spectrum of **methyl cyanate** has been analyzed using microwave spectroscopy.[4] This technique provides highly accurate experimental values for rotational constants, which can be compared with theoretical predictions. The initial analysis of the microwave spectrum of **methyl cyanate** provided an estimated dipole moment.[4] More recent studies have recorded the millimeter-wave spectrum, allowing for the derivation of precise spectroscopic constants.[4]
- Infrared and Photoelectron Spectroscopy: **Methyl cyanate** has also been synthesized and characterized by HeI photoelectron spectroscopy, photoionization mass spectroscopy, and infrared spectroscopy, providing further experimental data to validate theoretical findings.[4]

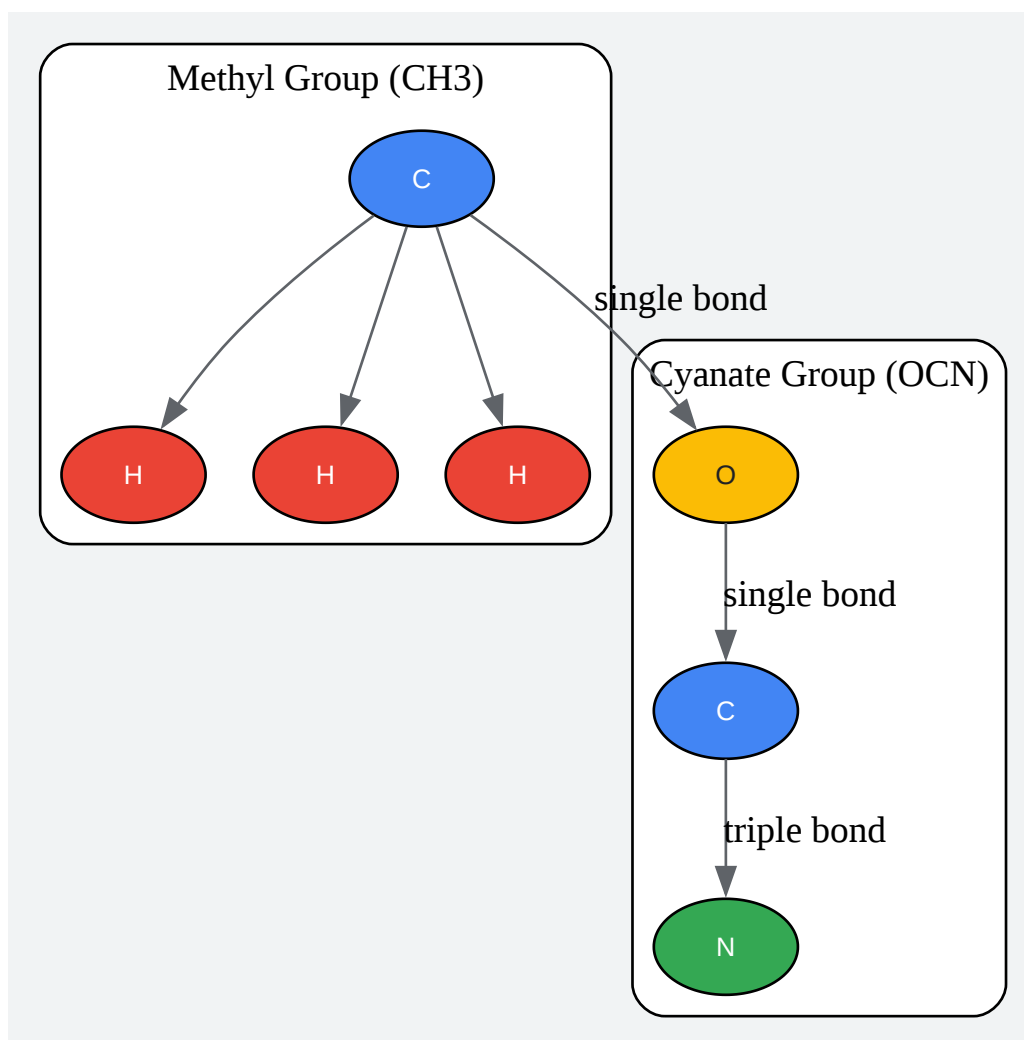
Visualizing Theoretical Chemistry Workflows

The following diagrams illustrate the logical flow of theoretical studies of molecular structures like **methyl cyanate** and a simplified representation of its molecular structure.



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Caption: Workflow for the theoretical characterization of molecular structures.



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